![molecular formula C14H21BrN2 B1481097 4-Bromo-6-(4-butylcyclohexyl)pyrimidine CAS No. 2097967-70-7](/img/structure/B1481097.png)
4-Bromo-6-(4-butylcyclohexyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the use of organolithium reagents . These reagents facilitate nucleophilic addition to the pyrimidine ring, leading to regioselective substitution at the C-4 position. The reaction proceeds through the azomethine bond, favoring the formation of C-4 substituted products. The introduction of a hydrophobic side chain using organolithium reagents enhances the binding affinity with serotonin (5-HT) receptor sites. The synthesis of 4-bromo-6-(4-butylcyclohexyl)pyrimidine is achieved through a series of steps involving nucleophilic attack and subsequent transformations .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) reactions. Its highly electron-deficient pyrimidine ring makes it amenable to substitution reactions. For instance, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine, favoring the C-4 bond over the C-2 bond. The reactivity at the C-4 position is generally preferred due to its potential impact on binding affinity with biological receptors .
Scientific Research Applications
Pharmacological Research
Pyrimidine derivatives are known for their pharmacological properties. The unique structure of 4-Bromo-6-(4-butylcyclohexyl)pyrimidine could be exploited to synthesize compounds with potential antimicrobial, anti-inflammatory, anticancer, antilipidemic, antiviral, antihypertensive, and antitubercular activities .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or interfering with nucleic acid synthesis .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a variety of biochemical pathways, including nucleotide synthesis and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of pyrimidine derivatives can range from modulation of cellular signaling pathways to inhibition of cell proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-bromo-6-(4-butylcyclohexyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(15)17-10-16-13/h9-12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNJSMHANMFAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(4-butylcyclohexyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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